Reduced Lipophilicity vs. Aromatic Pyrazolopyridines
The dihydrochloride salt of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine exhibits a LogP value of 0.05 [1], compared to LogP = 0.96 for the fully aromatic analog 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6) . This corresponds to a decrease of 0.91 log P units, or approximately 18.2-fold lower lipophilicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.05 (dihydrochloride salt, predicted value from vendor datasheet) |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-c]pyridine (CAS 271-47-6) LogP = 0.96 (vendor-provided computed value) |
| Quantified Difference | ΔLogP = –0.91 (≈18.2-fold lower lipophilicity for the target compound) |
| Conditions | Computed/predicted values as reported in vendor technical datasheets |
Why This Matters
Lower LogP translates to higher aqueous solubility, reducing the risk of aggregation and solubility-limited assay artifacts in early-stage biological profiling.
- [1] ChemSpace. 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride, CAS 2173996-85-3. Product datasheet. Available at: https://chem-space.com/CSSB00102885874-A1D2B4 (accessed 2026-05-05). View Source
